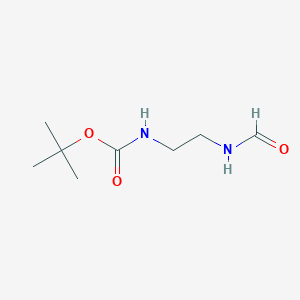

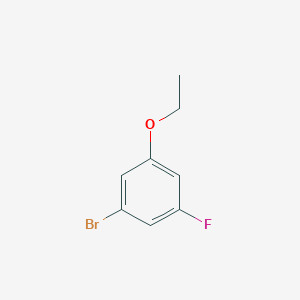

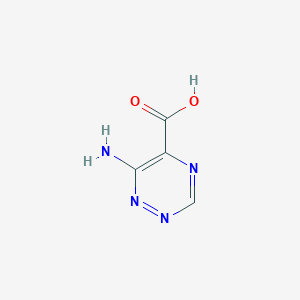

![molecular formula C11H7N3 B1521421 [2,3'-Bipyridine]-4-carbonitrile CAS No. 1214370-19-0](/img/structure/B1521421.png)

[2,3'-Bipyridine]-4-carbonitrile

Übersicht

Beschreibung

Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Molecular Structure Analysis

The molecular structure of bipyridines depends on the orientation of the two pyridyl rings . The presence of the carbonitrile group in “[2,3’-Bipyridine]-4-carbonitrile” would likely influence its molecular structure.Chemical Reactions Analysis

Bipyridine compounds strongly coordinate with metal centers, which can affect their reactivity . The specific chemical reactions that “[2,3’-Bipyridine]-4-carbonitrile” undergoes would depend on its molecular structure and the conditions under which it is used.Physical And Chemical Properties Analysis

The physical and chemical properties of bipyridines can vary depending on their specific structure . For “[2,3’-Bipyridine]-4-carbonitrile”, these properties would likely be influenced by the presence of the carbonitrile group.Wissenschaftliche Forschungsanwendungen

Transition-Metal Catalysis

[2,3’-Bipyridine]-4-carbonitrile acts as an excellent ligand in transition-metal catalysis due to its ability to coordinate with metal centers. This coordination is crucial for various catalytic processes, including cross-coupling reactions like Suzuki, Negishi, and Stille coupling. The compound’s structure allows for the formation of complex catalyst systems that can facilitate reactions with high precision and efficiency .

Photosensitizers in Solar Energy Conversion

The compound’s electronic properties make it suitable for use as a photosensitizer in solar energy conversion. It can absorb light and transfer the energy to a reactant, facilitating photochemical transformations. This application is significant in the development of solar cells and other photovoltaic devices .

Supramolecular Chemistry

In supramolecular chemistry, [2,3’-Bipyridine]-4-carbonitrile can form the basis of larger structures through non-covalent interactions. These interactions include hydrogen bonding and π-π stacking, which are essential for creating complex architectures with specific functions, such as molecular recognition or self-assembly processes .

Biologically Active Molecules

This compound serves as a precursor or intermediate in the synthesis of biologically active molecules. Its structural features allow for interaction with biological targets, which can be exploited in drug design and the development of therapeutic agents .

Electrochemical Applications

Due to its electrochemical properties, [2,3’-Bipyridine]-4-carbonitrile is used in the development of electrochemical sensors and devices. It can participate in redox reactions, which is valuable for sensing applications and energy storage systems .

Material Chemistry

The compound’s versatility extends to material chemistry, where it is used to modify the properties of materials. For example, it can be incorporated into polymers or coatings to enhance their stability, conductivity, or responsiveness to external stimuli .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-3-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYQZMFCIXKNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3'-Bipyridine]-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

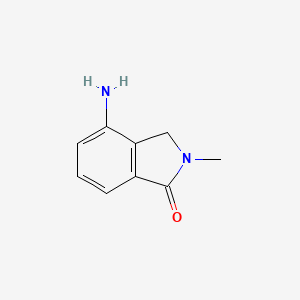

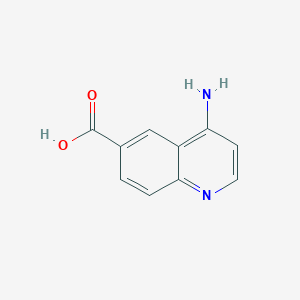

![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)

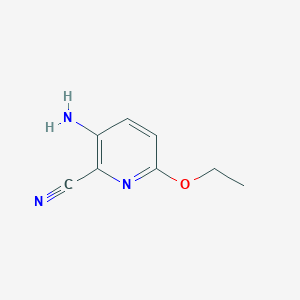

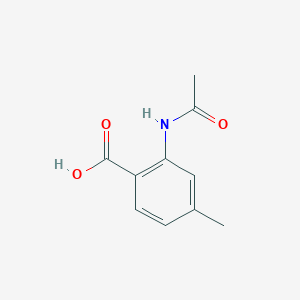

![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)

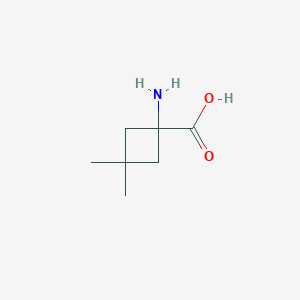

![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)